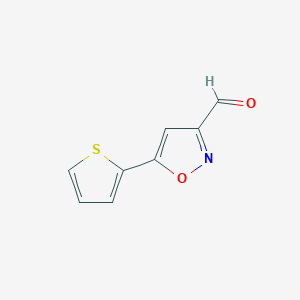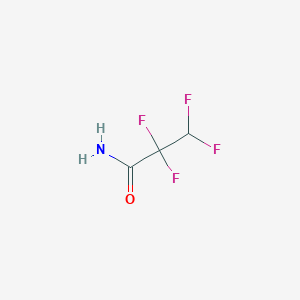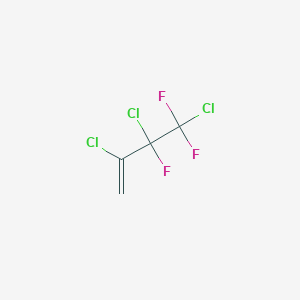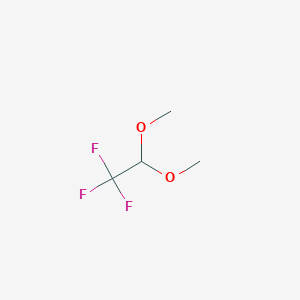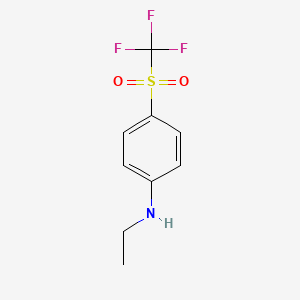
4-(Trifluoromethylsulfonyl)-N-ethylaniline
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Wissenschaftliche Forschungsanwendungen
Structural and Behavioral Studies
- Lauw et al. (2012) examined the structure of a related compound, 1-ethyl-1,4-diazabicyclo[2.2.2]octanium bis(trifluoromethylsulfonyl)imide, through various methods including single crystal X-ray diffraction and Raman spectroscopy. This study provides insights into the physical properties and phase transitions of compounds similar to 4-(Trifluoromethylsulfonyl)-N-ethylaniline (Lauw et al., 2012).
Electrochemical Properties
- Sato et al. (2004) investigated the electrochemical properties of novel ionic liquids, including those containing bis(trifluoromethylsulfonyl)imide anions. This research is pertinent to understanding the electrochemical applications of similar compounds (Sato, Masuda, & Takagi, 2004).
Lewis Acid Catalysis
- Ishihara et al. (1996) demonstrated the use of scandium trifluoromethanesulfonate as a highly active Lewis acid catalyst in acylation reactions. This finding can be extrapolated to the catalytic potential of related trifluoromethylsulfonyl compounds (Ishihara, Kubota, Kurihara, & Yamamoto, 1996).
Ionic Liquids and Force Field Modeling
- Gouveia et al. (2017) focused on anions based on fluorosulfonyl derivatives, including bis[(trifluoromethyl)sulfonyl]imide, in ionic liquids. Their work contributes to understanding the physicochemical properties of ionic liquids containing trifluoromethylsulfonyl groups (Gouveia et al., 2017).
Quantumchemical Simulation of Reaction Mechanisms
- Kochetova and Kustova (2019) conducted quantum chemical simulations of the mechanism of reactions involving N-ethylaniline sulfonation. This research helps in understanding the chemical behavior of N-ethylaniline derivatives in various reactions (Kochetova & Kustova, 2019).
Synthesis and Chemical Reactions
- Garlyauskayte et al. (2002) and Posternak et al. (2009) both studied the synthesis and chemical properties of compounds closely related to 4-(Trifluoromethylsulfonyl)-N-ethylaniline. Their work provides valuable insights into the chemical synthesis and reactivity of such compounds (Garlyauskayte et al., 2002); (Posternak, Garlyauskayte, & Yagupolskii, 2009).
CO₂ Reduction with Ionic Liquids
- Sun et al. (2014) explored the modulation of electrochemical reduction of carbon dioxide using ionic liquids, including 1-ethyl-3-methylimidazolium bis(trifluoromethylsulfonyl)imide. This indicates the potential application of related trifluoromethylsulfonyl compounds in environmental chemistry (Sun, Ramesha, Kamat, & Brennecke, 2014).
Biotransformation in Plants
- Zhao et al. (2018) studied the biotransformation of N-ethyl perfluorooctanesulfonamide in plants. This research is relevant to understanding the environmental interactions and transformations of related sulfonamide compounds (Zhao et al., 2018).
Zukünftige Richtungen
While specific future directions for 4-(Trifluoromethylsulfonyl)-N-ethylaniline are not available, the discovery of potent antibacterial activities in trifluoromethoxy, trifluoromethylsulfonyl, trifluoromethylthio, and pentafluorosulfanyl containing (1,3,4-oxadiazol-2-yl)benzamides suggests potential applications in the development of new antibacterial agents .
Eigenschaften
IUPAC Name |
N-ethyl-4-(trifluoromethylsulfonyl)aniline |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10F3NO2S/c1-2-13-7-3-5-8(6-4-7)16(14,15)9(10,11)12/h3-6,13H,2H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IKTMMIOBUXJEOM-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNC1=CC=C(C=C1)S(=O)(=O)C(F)(F)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10F3NO2S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60380673 |
Source


|
| Record name | N-Ethyl-4-(trifluoromethanesulfonyl)aniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60380673 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
253.24 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(Trifluoromethylsulfonyl)-N-ethylaniline | |
CAS RN |
240490-01-1 |
Source


|
| Record name | N-Ethyl-4-(trifluoromethanesulfonyl)aniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60380673 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

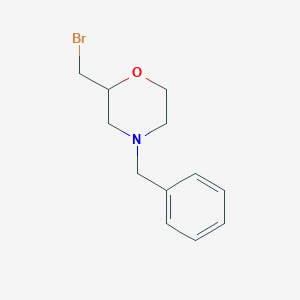
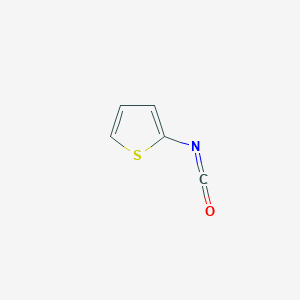



![(1,3-Dimethyl-1H-thieno[2,3-c]pyrazol-5-yl)methanol](/img/structure/B1333435.png)
